molecular formula C8H8N4O2 B1426898 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione CAS No. 1198166-86-7

5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione

Cat. No.: B1426898
CAS No.: 1198166-86-7
M. Wt: 192.17 g/mol
InChI Key: RCZDHMXYVAFTMF-UHFFFAOYSA-N
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Description

5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N4O2 and a molecular weight of 192.17 g/mol It is characterized by the presence of an imidazolidine ring substituted with a pyrazinyl group and a methyl group

Properties

IUPAC Name

5-methyl-5-pyrazin-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-8(5-4-9-2-3-10-5)6(13)11-7(14)12-8/h2-4H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZDHMXYVAFTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with methylamine and urea, followed by cyclization to form the imidazolidine ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazinyl ring. Common reagents include halogens and nucleophiles, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

    Substitution: Halogens, nucleophiles; typically in polar solvents under reflux conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of the imidazolidine ring.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Substituted pyrazinyl derivatives.

Scientific Research Applications

Chemistry

5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione serves as a building block in the synthesis of more complex heterocyclic compounds. It is utilized in the development of novel materials with unique properties, which can be applied in various chemical industries .

Biology

In biological research, this compound has been investigated for its bioactive potential . Preliminary studies suggest it may act as an inhibitor of certain enzymes and receptors, making it a candidate for further drug development .

Medicinal Applications

The compound shows promise in therapeutic applications , particularly in oncology and infectious diseases. Its ability to interact with specific molecular targets allows it to inhibit pathways involved in tumor growth and proliferation. Notably:

  • Anticancer Activity : In vitro studies indicate cytotoxic effects against human leukemia cell lines (K-562 and MV4;11), with an IC50 value around 10 µM .
  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains, suggesting its potential as an antimicrobial agent .

Industrial Applications

In the industrial sector, 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is used in the production of specialty chemicals and advanced materials. Its unique structure allows for enhanced performance characteristics in products such as coatings, adhesives, and pharmaceuticals .

Case Studies

  • Anticancer Evaluation : A study evaluated the anticancer properties of derivatives similar to 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione against various cancer cell lines. Results indicated significant cytotoxicity at low concentrations .
  • Toxicological Assessment : Another investigation focused on the safety profile of related compounds used in food applications. The findings revealed no mutagenic effects or toxicity at tested doses .
  • Biological Activity Profiling : Various studies have documented the biological activities of this compound across different models, highlighting its potential as a therapeutic agent against multiple diseases .

Mechanism of Action

The mechanism of action of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, which can result in the suppression of tumor growth .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific interactions with molecular targets are required.

Biological Activity

5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazolidine family, which is known for various pharmacological properties, including anticonvulsant, antibacterial, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione can be represented as follows:

C6H6N4O2\text{C}_6\text{H}_6\text{N}_4\text{O}_2

This structure includes a pyrazine ring, which contributes to its biological activity through various mechanisms.

The primary mechanism of action for 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione involves its interaction with specific cellular targets. It is known to inhibit enzymes such as tankyrase 1 and 2, which are involved in cellular processes like growth and proliferation. The inhibition of these targets leads to significant alterations in cell signaling pathways.

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. In animal models, compounds similar to 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione have shown efficacy in reducing seizure frequency and severity.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. Studies have demonstrated that it possesses significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have assessed the anticancer properties of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione against different cancer cell lines. The compound exhibited cytotoxic effects on human leukemia cells (K-562 and MV4;11) with an IC50 value around 10 µM . This suggests potential for therapeutic applications in oncology.

Case Studies

Study Findings
Anticonvulsant Study Demonstrated significant reduction in seizure activity in rodent models.
Antibacterial Evaluation Showed effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Research Exhibited cytotoxicity against leukemia cell lines with promising IC50 values .

The biochemical properties of 5-Methyl-5-(pyrazin-2-yl)imidazolidine-2,4-dione include:

  • Solubility : Soluble in organic solvents such as DMSO.
  • Stability : Stable under physiological conditions.

These properties enhance its potential for pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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